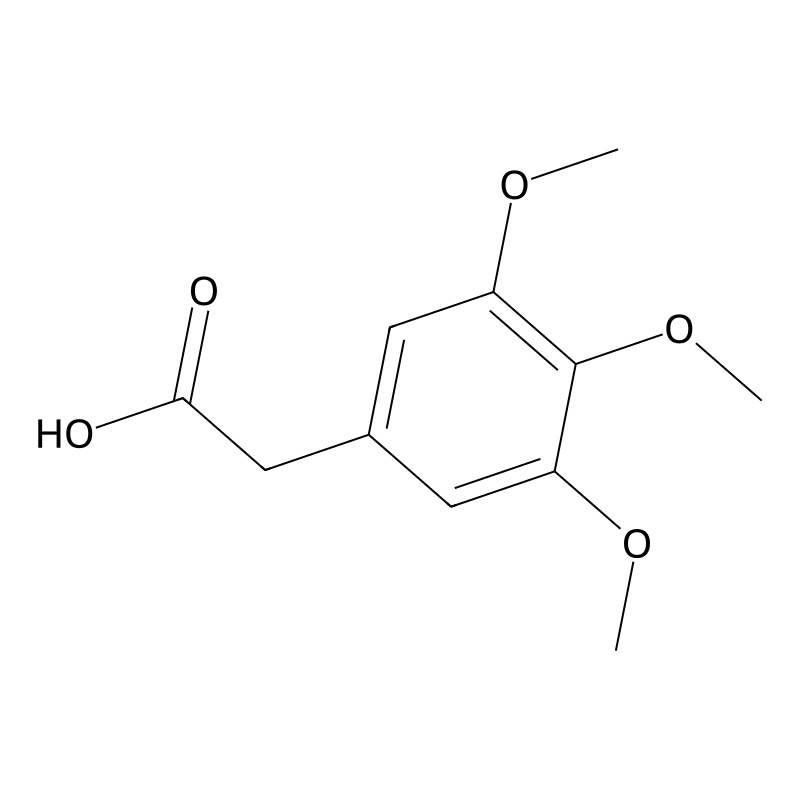3,4,5-Trimethoxyphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3,4,5-Trimethoxyphenylacetic acid is an aromatic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with an acetic acid functional group. Its chemical formula is and it has a molecular weight of 226.23 g/mol . The compound is noted for its light cream powder appearance and a melting point range of 117-120 °C . It is soluble in organic solvents like ethanol and acetone but has limited solubility in water .
Metabolite of Mescaline
The primary area of scientific research on 3,4,5-Trimethoxyphenylacetic acid (3,4,5-TMPA) focuses on its role as a metabolite of mescaline []. Mescaline is a naturally occurring psychedelic substance found in certain cacti species. After consumption, the body breaks down mescaline into various metabolites, including 3,4,5-TMPA []. Studying the presence and concentration of 3,4,5-TMPA in urine can be a way to detect mescaline use [].
Potential Biomarker Research
There is ongoing research into the potential use of 3,4,5-TMPA as a biomarker for other conditions. Biomarkers are substances whose presence or concentration can indicate a particular biological state or disease. Some studies have explored the possibility of using 3,4,5-TMPA as a biomarker for certain cancers or neurological disorders, but more research is needed to confirm these applications [].
- Esterification: Reacting with alcohols to form esters.
- Reduction: Converting the carboxylic acid group into an alcohol.
- Nucleophilic substitutions: The methoxy groups can undergo reactions under specific conditions, such as methylation or demethylation.
The compound's reactivity is influenced by the electron-donating nature of the methoxy groups, which can stabilize certain intermediates during reactions.
Research indicates that 3,4,5-trimethoxyphenylacetic acid exhibits various biological activities, including:
- Antioxidant properties: It may help in reducing oxidative stress in biological systems.
- Anti-inflammatory effects: Some studies suggest potential applications in managing inflammatory conditions.
- Neuroprotective effects: There are indications that it may protect neural tissues from damage.
These activities make it a candidate for further pharmacological studies to explore therapeutic uses .
The synthesis of 3,4,5-trimethoxyphenylacetic acid can be achieved through several methods:
- Starting from 3,4,5-trimethoxybenzaldehyde: This involves a reduction process followed by carboxylation.
- Using microchannel technology: A method that allows for continuous flow reactions to produce the compound efficiently under controlled conditions .
- Traditional methods: Involving the reaction of appropriate phenolic precursors with acetic anhydride or acetic acid under acidic conditions.
These methods vary in efficiency and yield, with modern techniques often providing better control over reaction conditions.
3,4,5-Trimethoxyphenylacetic acid has potential applications in:
- Pharmaceuticals: As a lead compound for developing new drugs due to its biological activities.
- Cosmetics: Utilized for its antioxidant properties.
- Research: Employed in biochemical studies to understand its mechanisms of action and interactions with biological systems.
Studies on the interactions of 3,4,5-trimethoxyphenylacetic acid with other compounds have shown:
- Synergistic effects: When combined with other antioxidants or anti-inflammatory agents.
- Inhibition profiles: It does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions .
Further research is necessary to fully elucidate its interaction profile and safety in combination therapies.
Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetic acid. Here are notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | 0.94 | Propanoic acid derivative |
| (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 0.92 | Butanoic acid derivative |
| 3,4-Dimethoxyphenylacetic acid | 0.91 | Two methoxy groups |
| 2-(3-Hydroxy-4-methoxyphenyl)acetic acid | 0.91 | Hydroxy group addition |
| 2-(3,5-Dimethoxyphenyl)acetic acid | 0.89 | Two methoxy groups |
These compounds are unique due to their specific substitutions and functional groups that affect their biological activity and chemical reactivity differently compared to 3,4,5-trimethoxyphenylacetic acid .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








